[4-(Prop-1-en-2-yl)cyclohexyl]methanol
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Overview
Description
[4-(Prop-1-en-2-yl)cyclohexyl]methanol, also known as PCMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Homogeneous Catalysis
- Hydrogen Donor Reactions : Methanol, which shares structural similarity with [4-(Prop-1-en-2-yl)cyclohexyl]methanol, acts as a hydrogen donor in reactions catalyzed by various metal complexes, such as ruthenium and rhodium. These reactions are significant for the reduction of ketones to alcohols (Smith & Maitlis, 1985).
Analytical Chemistry
- Electrochemical Derivatization : In the analysis of methanol, a compound structurally related to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, techniques like hybrid capillary electrophoresis with electrochemical preprocessing are used. This is crucial for detecting methanol in the presence of ethanol (Santos et al., 2017).
Organic Synthesis
- Synthesis of 3-Oxabicyclo Nonene Derivatives : [4-(Prop-1-en-2-yl)cyclohexyl]methanol analogs are used in heteropoly acid-catalyzed synthesis, highlighting their role in creating complex organic structures (Anjibabu et al., 2013).
Biocatalysis
- Whole-cell Biocatalysis : Similar compounds are synthesized in environmentally friendly ways using biocatalysts like Escherichia coli, emphasizing the green chemistry applications (Chen et al., 2021).
Chiral Ligand Synthesis
- Catalytic Addition Reactions : Cyclohexylmethanol derivatives are used as chiral ligands in catalytic reactions, such as the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra et al., 2010).
properties
CAS RN |
18479-64-6 |
---|---|
Product Name |
[4-(Prop-1-en-2-yl)cyclohexyl]methanol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4-prop-1-en-2-ylcyclohexyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3 |
InChI Key |
GMYHXOPIKMGWOM-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC(CC1)CO |
Canonical SMILES |
CC(=C)C1CCC(CC1)CO |
physical_description |
Solid |
synonyms |
cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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